2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-11-4-5-20-15(8-11)21-16(24)10-22-6-7-23(17(22)25)12-2-3-13(18)14(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGFUWRDFDARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the difluorophenyl and methylpyridinylacetamide groups. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Attachment of the Methylpyridinylacetamide Moiety: This step involves the reaction of the intermediate compound with a methylpyridinylacetamide derivative under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.
Comparison with Similar Compounds
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structure : Contains a 4-fluorophenyl group (vs. 3,4-difluorophenyl in the target compound) and a methylsulfinyl-imidazole core. The pyridine ring is substituted at the 4-position (vs. 4-methylpyridin-2-yl in the target).
- Sulfinyl group: Introduces chirality and polarity, which may enhance solubility but reduce membrane permeability.
- Pharmacological Implications: The sulfinyl group in ’s compound could improve metabolic stability compared to the target compound’s imidazolidinone-oxygen .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure: Features a dichlorophenyl group (vs. difluorophenyl) and a pyrazolone ring (vs. imidazolidinone). The acetamide bridge connects to a dimethylpyrazole moiety.
- Key Differences: Halogen effects: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity but enhance lipophilicity.
- Crystallographic Data : The compound in forms dimeric structures via N–H⋯O hydrogen bonds (R₂²(10) motif), whereas the target compound’s pyridine group may favor π-π stacking interactions .
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide ()
- Structure: Shares the same 3,4-difluorophenyl-imidazolidinone core but substitutes the pyridine with a 3-methoxyphenethyl group.
- Key Differences :
Research Implications
- Target Compound Advantages: Dual fluorine substitution may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to monofluorinated or chlorinated analogs. The 4-methylpyridine group offers a balance between solubility and blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
- Limitations: Limited crystallographic data (compared to ’s well-characterized dimeric structure) hinders precise conformational analysis. No direct pharmacological data in the provided evidence; further studies are needed to compare bioactivity with analogs like ’s sulfinyl-imidazole derivative.
Biological Activity
The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic molecule that belongs to the imidazolidinone class. Its unique structure suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H15F2N3O3
- Molecular Weight : 355.36 g/mol
- CAS Number : 1251557-56-8
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazolidinone core can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The difluorophenyl and pyridine moieties may enhance binding affinity to certain receptors, leading to altered cellular responses.
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- E. coli Inhibition : Studies have shown that derivatives of imidazolidinones can inhibit E. coli growth by more than 90% under specific conditions, suggesting strong antibacterial potential .
| Compound | Inhibition (%) |
|---|---|
| 4f | 91.95 |
| 4b | 41.32 |
| 2i | 69.54 |
Antiviral Activity
The compound's structural features may also confer antiviral properties. Similar compounds have demonstrated effectiveness against various viral strains by inhibiting viral replication mechanisms.
Anticancer Properties
Imidazolidinone derivatives have been studied for their anticancer activities:
- Cell Line Studies : Compounds with similar functionalities have shown cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
- Mechanism Insights : The presence of difluorophenyl groups may enhance the efficacy by promoting apoptosis in cancer cells through mitochondrial pathways.
Study on Pyridine Derivatives
A study focusing on pyridine-based derivatives reported that compounds with similar structures exhibited varying degrees of biological activity:
- Biofilm Inhibition : Certain derivatives showed up to 90% inhibition against biofilm formation in bacterial cultures.
| Compound | Biofilm Inhibition (%) |
|---|---|
| 2f | 90.95 |
| 2g | 83.76 |
| 4f | 91.95 |
Hemolytic Activity Assessment
In terms of hemolytic activity, a range of newly synthesized derivatives was evaluated:
| Compound | Hemolytic Activity (%) |
|---|---|
| 2i | 11.72 |
| 4g | 19.82 |
| Control (Triton X-100) | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
